molecular formula C12H22N2O2 B13065945 tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate

tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate

Cat. No.: B13065945
M. Wt: 226.32 g/mol
InChI Key: ZTRJMYVVPLBSTD-UHFFFAOYSA-N
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Description

tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate can be compared with other spirocyclic compounds, such as:

    tert-ButylN-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound has a similar spirocyclic structure but with an oxo group, which may result in different chemical reactivity and biological activity.

    tert-ButylN-{2-azaspiro[3.3]heptan-5-yl}carbamate:

These comparisons highlight the uniqueness of tert-ButylN-{5-aminospiro[3

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(7-aminospiro[3.3]heptan-2-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(7-8)5-4-9(12)13/h8-9H,4-7,13H2,1-3H3,(H,14,15)

InChI Key

ZTRJMYVVPLBSTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCC2N

Origin of Product

United States

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